molecular formula C26H33NO8 B1244291 Tetrapetalone C

Tetrapetalone C

Cat. No. B1244291
M. Wt: 487.5 g/mol
InChI Key: YPOBBZYXYSNZKF-KAWSAFBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrapetalone C is a natural product found in Streptomyces with data available.

Scientific Research Applications

Lipoxygenase Inhibition

Tetrapetalone C, part of the tetrapetalone family, has been identified as a lipoxygenase inhibitor. Lipoxygenase is an enzyme involved in the metabolism of fatty acids, and its inhibition can have significant implications in various medical conditions. Tetrapetalone C, isolated from Streptomyces sp., demonstrates this inhibitory activity, suggesting its potential in therapeutic applications related to lipoxygenase-mediated pathways (Komoda et al., 2004).

Synthetic Challenges and Achievements

The synthesis of tetrapetalones, including Tetrapetalone C, has been a significant challenge for chemists. After numerous attempts by various research groups, the total synthesis of Tetrapetalone C was finally achieved. This achievement highlights the complex structure of Tetrapetalone C and opens doors for further research and potential pharmaceutical applications (Borman, 2017).

Biosynthetic Pathway

Investigations into the biosynthesis of Tetrapetalone C have revealed that it is a polyketide compound. The biosynthetic pathway involves the incorporation of various units like propanoate, butanoate, and glucose. Understanding the biosynthesis is crucial for potential biosynthetic engineering and large-scale production of Tetrapetalone C for research and therapeutic purposes (Komoda et al., 2007).

properties

Product Name

Tetrapetalone C

Molecular Formula

C26H33NO8

Molecular Weight

487.5 g/mol

IUPAC Name

(4R,6S,9S,10R,11S,16S)-6-ethyl-4,16-dihydroxy-11-[(2R,5R,6R)-5-hydroxy-6-methyloxan-2-yl]oxy-4,8,10-trimethyl-2-azatetracyclo[7.6.1.02,6.012,16]hexadeca-1(15),7,12-triene-3,5,14-trione

InChI

InChI=1S/C26H33NO8/c1-6-25-11-12(2)20-13(3)21(35-19-8-7-17(29)14(4)34-19)16-9-15(28)10-18(26(16,20)33)27(25)23(31)24(5,32)22(25)30/h9-11,13-14,17,19-21,29,32-33H,6-8H2,1-5H3/t13-,14-,17-,19+,20-,21+,24-,25+,26+/m1/s1

InChI Key

YPOBBZYXYSNZKF-KAWSAFBHSA-N

Isomeric SMILES

CC[C@@]12C=C([C@@H]3[C@H]([C@@H](C4=CC(=O)C=C([C@]34O)N1C(=O)[C@](C2=O)(C)O)O[C@H]5CC[C@H]([C@H](O5)C)O)C)C

Canonical SMILES

CCC12C=C(C3C(C(C4=CC(=O)C=C(C34O)N1C(=O)C(C2=O)(C)O)OC5CCC(C(O5)C)O)C)C

synonyms

tetrapetalone C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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